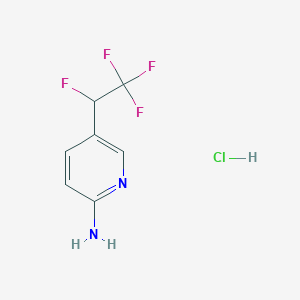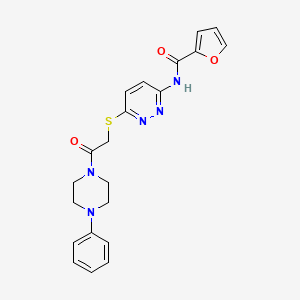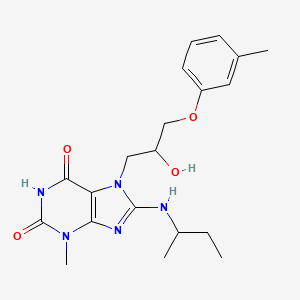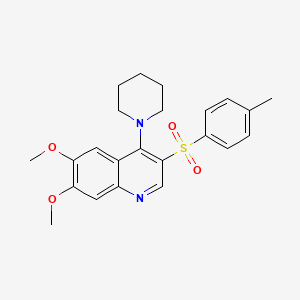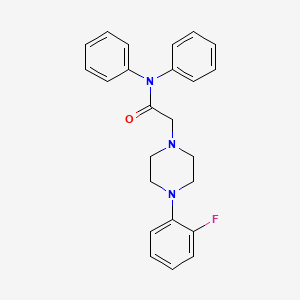
2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group could potentially influence the compound’s properties and biological activity .
Scientific Research Applications
Cocaine-Abuse Therapeutic Agents
Researchers have developed long-acting agents for the treatment of cocaine abuse, including hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and related compounds. These derivatives show substantial enantioselectivity and affinity to the dopamine transporter (DAT) and the serotonin transporter (SERT). Their potential in inhibiting cocaine-maintained responding in rhesus monkeys marks them as promising therapeutic agents (Hsin et al., 2002).
Motilin Receptor Agonist
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is identified as a novel small molecule motilin receptor agonist. This compound exhibits potentiation of neuronal-mediated contractions of isolated gastric antrum tissue and has promising pharmacokinetic profiles, leading to its selection for further development (Westaway et al., 2009).
Alzheimer's Disease Therapeutic Agents
A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides have been synthesized as potential therapeutic agents for Alzheimer’s disease. These compounds, particularly 4-{[4-(2-furoyl)-1- piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment (Hussain et al., 2016).
Cancer Research
A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has shown potential in cancer research. It induces apoptosis in cancer cells, downregulates Bcl-2 protein levels, and causes G2/M cell cycle arrest. This compound also demonstrated synergistic effects in growth inhibition when combined with known anticancer agents and potent activity in drug-resistant cancer cells (Lee et al., 2013).
Serotonin Receptor Studies
Compounds like N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, developed as analogs of WAY100635, have been explored as PET tracers of serotonin 5-HT(1A) receptors. These compounds are useful in neuropsychiatric disorder research due to their high affinity and selectivity for 5-HT1A receptors (García et al., 2014).
Antimicrobial Agents
Novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and evaluated as antimicrobial agents. Some of these compounds, such as 4e, 5l, and 5m, showed potent antimicrobial activities against various Gram-positive and Gram-negative bacterial strains, indicating their potential in treating infectious diseases (Narendra Sharath Chandra et al., 2006).
Antifungal Agents
N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles, have been studied for their antifungal properties. These novel benzoxaboroles showed significant activity against various fungal strains, highlighting their potential in antifungal drug development (Borys et al., 2019).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Piperazine derivatives are a focus of ongoing research due to their prevalence in pharmaceutical drugs , and fluorinated compounds are also of interest due to the potential influence of fluorine on biological activity .
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-22-13-7-8-14-23(22)27-17-15-26(16-18-27)19-24(29)28(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKRXORHEURNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Fluorophenyl)piperazinyl)-N,N-diphenylethanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)
![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)
![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449940.png)



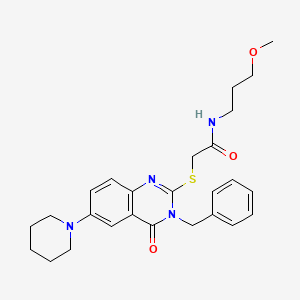
![N-[4-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2449948.png)
